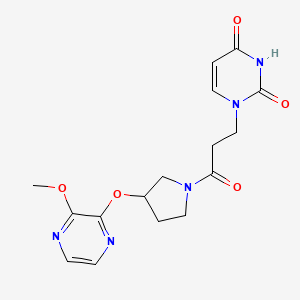

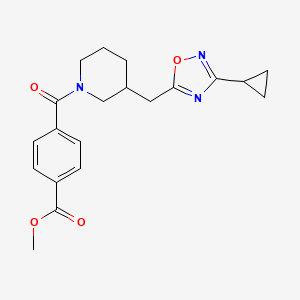

1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex molecule that appears to be a derivative of pyrimidine-2,4-dione. Pyrimidine-2,4-dione derivatives are known for their biological activities and are often explored for their potential as therapeutic agents. The structure suggests the presence of a pyrimidine-2,4-dione core with various substituents that could affect its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines is achieved through a microwave-assisted cyclocondensation reaction, followed by formylation using the Vilsmeyer-Haack reagent . Similarly, pyrrolidine-2,4-diones can be synthesized from α-amino acid esters through a series of reactions including condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the discussed derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. For example, the regioselectivity and the substitution pattern on the pyrimidine ring can be elucidated using NMR measurements and X-ray diffraction analysis . The presence of substituents such as the methoxypyrazinyl and pyrrolidinyl groups in the compound of interest would likely influence its molecular conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including acylation and isomerization. Acylation of pyrrolidine-2,4-diones, for instance, occurs at the C-3 position using acid chlorides and Lewis acids . The compound may also undergo similar reactions, which could be utilized to further modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, fluorescence, and binding affinity to biological receptors, are influenced by their molecular structure. For example, pyrazolo[1,5-a]pyrimidines have shown significant fluorescence and photophysical properties, which can be altered by substituting different acceptor or donor groups . The thieno[2,3-d]pyrimidine-2,4-dione derivatives have demonstrated high binding affinity and potent antagonistic activity for the human LHRH receptor, indicating the importance of the pyrimidine-2,4-dione core in biological interactions . The unique substituents on the compound of interest could similarly affect its physical and chemical properties, potentially making it a candidate for further biological studies.

科学的研究の応用

Nucleophilic Substitution and Heterocyclic Synthesis

- Synthesis of Heterocyclic Compounds : Compounds similar to the one have been studied for their reactivity in nucleophilic substitution reactions, which are fundamental in synthesizing diverse heterocyclic compounds. For instance, the study on nucleophilic substitution in quaternary salts of NN'-linked biazoles and related systems highlights the potential of such reactions in creating various heterocyclic frameworks, possibly including pyrazines and pyrimidines, which are crucial in medicinal chemistry and material science (Castellanos et al., 1985).

Anticancer and Antibacterial Activity

- Anticancer Assessment on Cell Lines : Research on pyrazolo[4,3-c]pyridine derivatives, which share structural similarities with the compound , has shown significant anticancer activity against human breast, liver, and colon carcinoma cell lines. These findings suggest the potential of such compounds in developing new anticancer agents, emphasizing the importance of the structural motif present in the compound of interest (Metwally & Deeb, 2018).

Anti-inflammatory and Antimicrobial Applications

- Anti-inflammatory and Anticancer Activities : The synthesis of pyrazolo[1,5-a]pyrimidine analogs underlines the potential of these compounds in exhibiting promising anti-inflammatory and anticancer activities. This suggests that similar compounds, including the one , could be explored for their pharmacological properties, contributing to the development of new therapeutic agents (Kaping et al., 2016).

Prosthetic Group for Peptides and Proteins

- Labeling of Peptides and Proteins : A specific application in bioconjugate chemistry involved the design and radiosynthesis of a new fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. This highlights the potential utility of complex heterocyclic compounds in developing tools for biological research and diagnostic imaging, indicating the broader applicability of such molecular frameworks in scientific research (de Bruin et al., 2005).

作用機序

特性

IUPAC Name |

1-[3-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5/c1-25-14-15(18-6-5-17-14)26-11-2-7-21(10-11)13(23)4-9-20-8-3-12(22)19-16(20)24/h3,5-6,8,11H,2,4,7,9-10H2,1H3,(H,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQTWKBXBJHYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)